N-(2-methoxyethyl)-N-methylpiperidine-3-sulfonamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-N-methylpiperidine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3S/c1-11(6-7-14-2)15(12,13)9-4-3-5-10-8-9/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJHLTRSCKULDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)S(=O)(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that molecules with similar structures, such as antisense oligonucleotides, have been found to target rna. They do so by recognizing any sequence within RNA through complementary base pairing.
Mode of Action
These molecules regulate gene expression by recognizing cellular RNAs through single-stranded antisense oligonucleotides and duplex RNAs.
Biochemical Pathways
A study has shown that similar compounds can cause significant changes in the plasma levels of certain metabolites, indicating perturbations of energy metabolism, phospholipid metabolism, and fatty acid metabolism.
Pharmacokinetics
For instance, they have been found to be resistant to nuclease metabolism in both plasma and tissue.
Biological Activity
N-(2-methoxyethyl)-N-methylpiperidine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with sulfonyl chlorides. The process can be optimized through various reaction conditions to enhance yield and purity. For instance, a common approach includes:
-
Starting Materials :
- 2-Methoxyethylamine
- N-Methylpiperidine
- Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)
-
Reaction Conditions :
- Solvent: Anhydrous conditions using solvents like dichloromethane.
- Temperature: Room temperature to moderate heating.
- Time: Reaction times can vary from several hours to overnight.
Antibacterial Activity
This compound has shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness by measuring Minimum Inhibitory Concentration (MIC) values.
| Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 7.81 | 30 ± 0.12 |
| Staphylococcus aureus | 15.63 | 25 ± 0.10 |
| Klebsiella pneumoniae | 31.25 | 20 ± 0.15 |
| Pseudomonas aeruginosa | 62.50 | 15 ± 0.05 |
These results indicate that the compound exhibits significant antibacterial activity comparable to established antibiotics like ciprofloxacin .
Antiviral Activity
Research has also highlighted the antiviral potential of sulfonamide derivatives, including this compound. Studies focusing on its efficacy against various viral strains suggest that it may inhibit viral replication through interference with viral glycoproteins or other mechanisms.
- Case Study : A study reported that similar sulfonamides exhibited inhibitory activity against coxsackievirus B and other viral pathogens, with IC50 values indicating effective concentrations for viral inhibition .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Bacterial Folate Synthesis : Like other sulfonamides, it may competitively inhibit the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria .
- Antiviral Mechanisms : The compound may interfere with viral entry or replication processes, potentially by binding to viral proteins or altering host cell responses .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key differences between N-(2-methoxyethyl)-N-methylpiperidine-3-sulfonamide and similar sulfonamide derivatives:
Key Research Findings
- BChE Inhibition and Neuroimaging : The naphthalene-containing analog (±)[11C]4 demonstrated efficacy as a butyrylcholinesterase (BChE) inhibitor, enabling its use as a PET tracer for Alzheimer’s disease research . The naphthalene group likely enhances lipophilicity, promoting blood-brain barrier penetration—a feature absent in the target compound due to its piperidine core.
- Antimicrobial Potential: Pyridine-based sulfonamides, such as the bromo-methoxy-difluorobenzene derivative, are frequently synthesized for antimicrobial testing. The electron-withdrawing fluorine atoms may stabilize the sulfonamide group, enhancing target binding .
Physicochemical Properties
- Solubility : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to analogs with bulky aromatic substituents (e.g., naphthalene in ).
- Stability : Methyl and methoxyethyl substituents may reduce hydrolysis susceptibility relative to esters or unprotected amines seen in other derivatives.
Preparation Methods
Ullmann-Type Coupling for Sulfonamide Formation
A closely related method for preparing sulfonamide derivatives, such as N-substituted piperidine sulfonamides, involves an Ullmann coupling reaction between sulfonamide precursors and halogenated methoxyalkyl derivatives. For example, a patent (CN114149364A) describes the preparation of N-(6-methoxypyridin-3-yl)-3-methylpyridine-2-sulfonamide via:
- Dissolving 3-methylpyridine-2-sulfonamide and 5-halogen-2-methoxypyridine in an organic solvent (toluene, N,N-dimethylformamide, or N-methylpyrrolidone).
- Adding alkali (cesium carbonate, potassium carbonate, or sodium carbonate) and a copper catalyst (cuprous iodide or cuprous oxide).
- Heating the mixture under nitrogen atmosphere at 120–150 °C using microwave or oil bath heating.
- Work-up involving quenching with ice water, extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography.
This method yields the target sulfonamide with 57–60% yield and high purity, demonstrating mild conditions and industrial scalability.
N-Alkylation of Piperidine-3-sulfonamide
For N-(2-methoxyethyl)-N-methylpiperidine-3-sulfonamide, the key step is selective N-alkylation of the sulfonamide nitrogen with 2-methoxyethyl and methyl groups. Typical procedures involve:
- Using piperidine-3-sulfonamide as the starting material.
- Reacting with 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide) and methyl halide (e.g., methyl iodide) sequentially or simultaneously.
- Employing a base such as potassium carbonate or sodium hydride to deprotonate the sulfonamide nitrogen.
- Conducting the reaction in polar aprotic solvents like DMF or NMP at controlled temperatures (room temperature to reflux).
- Purifying the product by extraction and chromatographic techniques.
This approach is supported by general sulfonamide alkylation literature, where selective N-alkylation is achieved under mild conditions to prevent over-alkylation or side reactions.
Alternative Synthetic Routes
- Condensation and Cyclization Approaches : Some synthesis strategies for related piperidine sulfonamides involve initial formation of oxazolidine or piperidine rings via condensation reactions, followed by sulfonylation and N-alkylation steps.
- Direct Sulfonylation of N-substituted Piperidines : Another route includes preparing N-(2-methoxyethyl)-N-methylpiperidine first, then introducing the sulfonamide group at the 3-position via sulfonyl chloride intermediates.
Reaction Conditions and Optimization
Research Findings and Yields
- Ullmann coupling of 3-methylpyridine-2-sulfonamide with 5-iodo-2-methoxypyridine under optimized conditions yielded the sulfonamide product with approximately 60% isolated yield.
- Microwave heating significantly reduces reaction time while maintaining comparable yields to conventional heating.
- The use of cesium carbonate and cuprous iodide as base and catalyst respectively provides high reaction efficiency and product purity.
- Purification by silica gel chromatography is effective in removing byproducts and unreacted starting materials.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(2-methoxyethyl)-N-methylpiperidine-3-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via multi-step organic reactions, often involving:
- Step 1 : Formation of the piperidine-3-sulfonamide core through sulfonylation of piperidine derivatives using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Introduction of the 2-methoxyethyl and methyl groups via nucleophilic substitution or alkylation. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed for regioselective functionalization .
- Critical Parameters : Temperature (0–60°C), solvent polarity (DMF for polar intermediates, dichloromethane for non-polar steps), and reaction time (12–48 hours) significantly impact yield and purity. Excess reagents are avoided to minimize byproducts .
- Analysis : HPLC and ¹H/¹³C NMR are used to monitor reaction progress and confirm purity (>95% by HPLC) .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Techniques :
- NMR Spectroscopy : Key peaks include the sulfonamide S=O stretch (1350–1300 cm⁻¹ in IR), methylene protons adjacent to methoxy groups (δ 3.3–3.5 ppm), and piperidine ring protons (δ 1.5–2.5 ppm) .
- X-ray Crystallography : Resolves stereochemistry and confirms the 3-sulfonamide position on the piperidine ring. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) is standard .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₁₈N₂O₃S) with <2 ppm error .
Advanced Research Questions
Q. What computational methods are used to model the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Approach :
- Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy formula (adapted for electron density functionals) calculates binding energies and electron distribution at the sulfonamide moiety, predicting interaction sites .
- Molecular Dynamics (MD) : Simulates ligand-receptor binding in solvated systems (e.g., GROMACS) using CHARMM force fields. Key metrics include binding free energy (ΔG) and hydrogen-bond stability .
- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorescence-based assays for kinases) .
Q. How can researchers address discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Root Causes :
- Purity Variability : Impurities >5% (e.g., unreacted piperidine) can skew activity. Rigorous HPLC purification and batch-to-batch consistency checks are critical .
- Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) alter ligand solubility and binding. Standardize protocols (e.g., PBS at pH 7.4, 1% DMSO) .
- Stereochemical Inconsistencies : Enantiomeric impurities (e.g., at the piperidine 3-position) may arise during synthesis. Chiral HPLC or circular dichroism (CD) resolves this .
Q. What strategies optimize the synthetic pathway for scalability while maintaining enantiomeric purity?
- Scalability Challenges :
- Catalyst Efficiency : Replace Pd(PPh₃)₄ with cheaper ligands (e.g., XPhos) in coupling steps to reduce costs while retaining yield (>80%) .
- Solvent Selection : Transition from DMF (high boiling point) to acetonitrile or ethanol for easier post-reaction removal .
- Continuous Flow Systems : Implement microreactors for exothermic steps (e.g., sulfonylation) to enhance safety and reproducibility .
- Enantiomeric Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalyst) during alkylation steps .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Hypothesis Testing :
- Solubility Assays : Measure partition coefficients (LogP) via shake-flask method (octanol/water). Conflicting data may arise from pH-dependent ionization of the sulfonamide group (pKa ~10.5) .
- Structural Modifications : Compare with analogs (e.g., N-methyl vs. N-ethyl derivatives) to isolate solubility trends. Methoxyethyl groups enhance aqueous solubility via hydrogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
